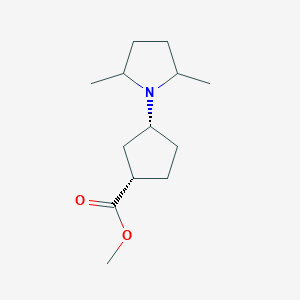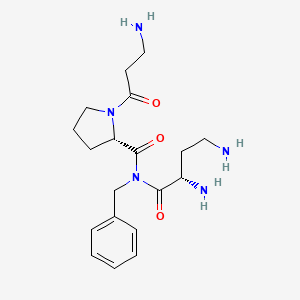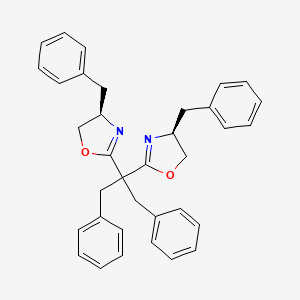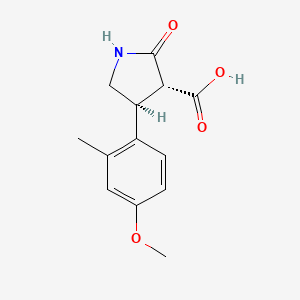![molecular formula C4H3N5O B12944205 [1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B12944205.png)
[1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine: is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable candidate for applications in medicinal chemistry, material science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine typically involves the construction of the [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold followed by further modifications. One common method includes the reaction of 3,4-diaminofurazan with appropriate precursors under controlled conditions. For instance, the reaction of 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan in anhydrous ethyl acetate under reflux .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: [1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Nucleophilic substitution reactions are common, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, [1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives have been studied for their potential as mitochondrial uncouplers, which can be used in the treatment of non-alcoholic fatty liver disease .
Industry: In the industrial sector, this compound is explored for its applications in organic electronics, including the development of semiconductors and sensors .
Mechanism of Action
The mechanism of action of [1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as mitochondrial uncouplers by utilizing the hydroxy moiety as a proton transporter across the mitochondrial inner membrane . This action disrupts the proton gradient, leading to various biochemical effects.
Comparison with Similar Compounds
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine: This compound shares a similar core structure but has different functional groups, leading to distinct properties and applications.
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,2′-pyrrole: Another related compound with a spiro structure, which exhibits unique chemical and physical properties.
Uniqueness: The uniqueness of [1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine lies in its versatile reactivity and potential for modification. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C4H3N5O |
|---|---|
Molecular Weight |
137.10 g/mol |
IUPAC Name |
[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C4H3N5O/c5-2-1-6-3-4(7-2)9-10-8-3/h1H,(H2,5,7,9) |
InChI Key |
AJIOCBHMYCXBTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NON=C2N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


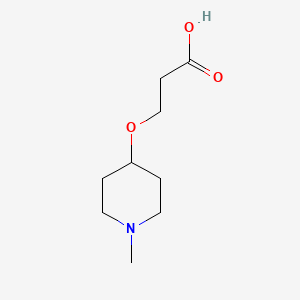
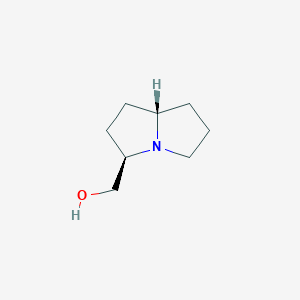


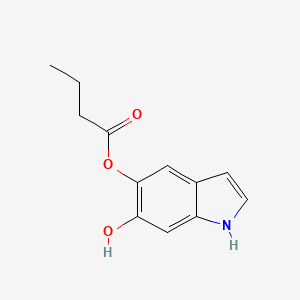
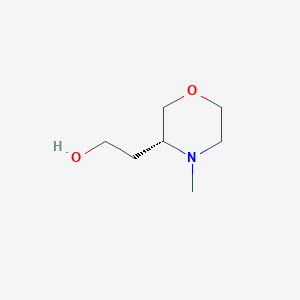
![6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] hydrochloride](/img/structure/B12944157.png)
![1H,1'H-[2,2'-Biimidazole]-5-carboxylic acid](/img/structure/B12944164.png)
